molecular formula C9H11N3 B8214335 (2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine

(2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine

Cat. No.: B8214335
M. Wt: 161.20 g/mol
InChI Key: SYWWWMNSRHXPKX-UHFFFAOYSA-N
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Description

(2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine is a nitrogen-containing heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a methyl group at the 2-position and a methanamine side chain at the 4-position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive indole and azaindole derivatives, which are prevalent in kinase inhibitors, receptor modulators, and other therapeutic agents .

Properties

IUPAC Name

(2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-4-8-7(5-10)2-3-11-9(8)12-6/h2-4H,5,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWWWMNSRHXPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN=C2N1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure Overview

A widely reported method involves the reduction of 2-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine to the corresponding amine.

Steps :

  • Starting Material : 2-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine (175 mg, 0.99 mmol) dissolved in methanol (10 mL) and acetic acid (3 mL).

  • Catalyst : Raney nickel (catalytic amount) added under hydrogen gas.

  • Conditions : Stirred at room temperature for 3 hours.

  • Workup : Filtration through Celite, neutralization with NaOH (2N), and extraction with ethyl acetate.

  • Purification : Silica gel column chromatography (hexane/ethyl acetate, 1:5 v/v).

Results :

ParameterValue
Yield99%
Purity>95% (HPLC)
Key Characterization¹H NMR, ¹³C NMR, HRMS

This method is efficient but requires careful handling of Raney nickel and hydrogen gas.

Cross-Coupling and Deprotection Strategy

Chemoselective Suzuki–Miyaura Coupling

Steps :

  • Core Synthesis : 2-Iodo-4-chloro-1-(SEM)-pyrrolo[2,3-b]pyridine is prepared via iodination of 4-chloro-1H-pyrrolo[2,3-b]pyridine using LDA/I₂.

  • Coupling : Reaction with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh₃)₄ in DME/H₂O with Na₂CO₃ at 80°C.

  • Amination : Buchwald–Hartwig amination with secondary amines (e.g., N-methylbenzylamine) using Pd(OAc)₂/RuPhos in tert-butanol at 100°C.

  • Deprotection : SEM group removed with TFA/H₂O (9:1), followed by neutralization with NaHCO₃.

Optimization Challenges :

  • Regioselectivity : Pd(PPh₃)₄ ensures mono-arylation at C-2 (diarylation <6%).

  • Side Products : Formaldehyde release during SEM deprotection leads to tricyclic byproducts (e.g., eight-membered 7-azaindole).

Data :

StepYieldConditions
Suzuki Coupling83–90%80°C, 12–24 h
Buchwald–Hartwig74–76%100°C, 1 h
SEM Deprotection45–69%TFA/H₂O, rt to 50°C

Reductive Amination of Aldehyde Intermediates

Procedure :

  • Aldehyde Synthesis : Oxidation of 4-(hydroxymethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine using MnO₂ in DCM.

  • Reductive Amination : Reaction with ammonium acetate and NaBH₃CN in methanol at 25°C.

Results :

ParameterValue
Aldehyde Yield78%
Final Amine Yield65%
Purity>90% (HPLC)

This route avoids hazardous hydrogen gas but requires strict anhydrous conditions.

Direct Functionalization via Lithiation

Steps :

  • Lithiation : 2-Methyl-1H-pyrrolo[2,3-b]pyridine treated with LDA at −78°C in THF.

  • Electrophilic Quench : Addition of iodomethane or tosyl azide, followed by hydrolysis to introduce the methanamine group.

Challenges :

  • Low functional group tolerance.

  • Competing side reactions at N-1 and C-3 positions.

Data :

ElectrophileYieldProduct Purity
Iodomethane42%88%
Tosyl Azide35%82%

Comparative Analysis of Methods

MethodYield RangeScalabilityKey Advantage
Nitro Reduction90–99%HighSimple, high-yielding
Cross-Coupling70–90%ModerateEnables diverse substitutions
Reductive Amination60–78%LowAvoids hazardous reagents
Lithiation35–42%LowDirect functionalization

Critical Considerations

  • Protection Strategies : SEM groups prevent unwanted side reactions during amination but complicate deprotection.

  • Catalyst Selection : Pd(OAc)₂/RuPhos outperforms other catalysts in Buchwald–Hartwig reactions (conversion >94% in 5 min).

  • Purification : Silica gel chromatography remains essential for isolating the amine from reduction byproducts (e.g., 4-chloro derivatives) .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the methanamine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary or tertiary amines .

Scientific Research Applications

(2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit FGFRs, which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can disrupt signaling pathways such as the PI3K/AKT/mTOR pathway, leading to reduced cell growth and increased apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarity and Key Differences

The compound is compared to structurally related pyrrolo[2,3-b]pyridine derivatives based on molecular similarity indices and functional group variations. Below is a comparative analysis:

Table 1: Structural Analogs and Similarity Scores
CAS No. Compound Name Similarity Score Key Structural Differences
267876-25-5 (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanamine 0.98 Methanamine at 5-position vs. 4-position
271-63-6 Unspecified analog (high similarity) 0.96 Likely positional isomer or substituent change
824-24-8 4-Methyl-1H-pyrrolo[2,3-b]pyridine 0.96 Lacks methanamine side chain
74420-00-1 4-Amino-1H-pyrrolo[2,3-b]pyridine 0.92 Amino group replaces methyl and methanamine
23612-48-8 2-Methyl-1H-pyrrolo[2,3-b]pyridine 0.92 Lacks methanamine side chain

Data sourced from CAS registry comparisons .

Key Observations :

  • The position of the methanamine group (4 vs. 5) significantly impacts molecular interactions. For example, (1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine (CAS 267876-25-5) exhibits a 0.98 similarity score but may differ in binding affinity due to altered hydrogen-bonding geometry .

Functional Group Modifications and Pharmacological Implications

Substituents such as halogens, aromatic rings, or sulfonyl groups dramatically alter physicochemical and pharmacological properties.

Table 2: Substituent Effects on Bioactivity
Compound Example Substituent(s) Pharmacological Role
5-Bromo-1H-pyrrolo[2,3-b]pyridine Bromine at 5-position Enhanced electrophilicity for covalent inhibition
OXA-06 hydrochloride Fluorophenyl and benzyl groups ATP-competitive ROCK inhibition
{1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine hydrochloride Hydrochloride salt Improved solubility for formulation

Key Findings :

  • Halogenation (e.g., bromine or fluorine) increases molecular weight and polar surface area, affecting membrane permeability and target selectivity .
  • Hydrochloride salts (e.g., CAS 1860028-34-7) enhance aqueous solubility, critical for oral bioavailability .

Electronic and Steric Considerations

In contrast, analogs like 4-amino-1H-pyrrolo[2,3-b]pyridine (CAS 74420-00-1) lack this protection, leading to reduced metabolic stability .

Biological Activity

(2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine, a compound belonging to the pyrrolo[2,3-b]pyridine family, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C₉H₁₂N₄
  • Molecular Weight : 164.22 g/mol
  • CAS Number : 2442597-60-4

Research indicates that compounds in the pyrrolo[2,3-b]pyridine series exhibit various biological activities through multiple mechanisms:

  • Phosphodiesterase Inhibition : Some derivatives have been shown to selectively inhibit phosphodiesterase 4B (PDE4B), which plays a crucial role in inflammatory processes. For instance, a related compound demonstrated significant inhibition of TNF-α release from macrophages exposed to inflammatory stimuli .
  • Fibroblast Growth Factor Receptor (FGFR) Inhibition : Certain derivatives exhibit potent inhibitory effects against FGFRs, which are implicated in tumorigenesis. For example, a derivative demonstrated IC₅₀ values of 7 nM for FGFR1 and 9 nM for FGFR2, showcasing its potential as an anti-cancer agent by inhibiting cell proliferation and inducing apoptosis in breast cancer cells .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Biological Activity Mechanism IC₅₀ Values Therapeutic Implications
PDE4B InhibitionReduces inflammatory cytokine releaseIC₅₀ = 0.48 μMPotential treatment for inflammatory diseases
FGFR InhibitionInhibits tumor cell proliferationFGFR1 IC₅₀ = 7 nMCancer therapy targeting FGFR pathways
CNS Receptor SelectivityMinimal activity against CNS receptors<50% inhibitionReduced side effects in CNS applications

Case Studies and Research Findings

  • PDE4B Selective Inhibitor Study :
    • A study synthesized a series of pyrrolo[2,3-b]pyridine derivatives and identified one compound with significant selectivity for PDE4B over other isoforms. This compound exhibited favorable pharmacokinetic properties and reduced gastrointestinal side effects associated with traditional PDE inhibitors .
  • Cancer Therapeutics Development :
    • Another study focused on the synthesis of pyrrolo[2,3-b]pyridine derivatives targeting FGFRs. The lead compound exhibited potent anti-tumor activity in vitro against breast cancer cell lines, indicating its potential for further development as an anti-cancer therapeutic agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like 4-chloro-pyrrolopyrimidine derivatives (e.g., 4-chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine) can react with primary amines (e.g., naphthalen-1-ylmethanamine) in polar aprotic solvents (e.g., DMSO) at elevated temperatures (70–100°C). Optimization involves adjusting stoichiometric ratios (e.g., 3:1 excess of amine) and reaction times (24–48 hrs) to improve yields (>75%) . Purification via column chromatography and recrystallization ensures high purity.

Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?

  • Methodological Answer : Key techniques include:

  • 1H NMR (400 MHz, DMSO-d6) to confirm substituent positions and amine protons (δ ~11.98 ppm for NH) .
  • HRMS (EI) to validate molecular weight (e.g., observed 394.1783 vs. calculated 394.1794 for related pyrrolopyrimidines) .
  • IR spectroscopy to detect functional groups (e.g., NH stretches at ~3131 cm<sup>−1</sup>) .
  • X-ray crystallography (if crystalline) for absolute configuration determination, as seen in structurally similar kinase inhibitors .

Q. What are the primary research applications of this compound in academic settings?

  • Methodological Answer : The compound serves as a scaffold for developing kinase inhibitors (e.g., NOX2 inhibitors ) and riboswitch-targeting ligands . Its applications include:

  • Medicinal chemistry : SAR studies to optimize binding affinity .
  • Chemical biology : Probing enzyme mechanisms via fluorinated or sulfonamide derivatives .

Advanced Research Questions

Q. How can structural modifications enhance the compound's biological activity, and what methodologies guide this optimization?

  • Methodological Answer :

  • Substituent Introduction : Add electron-withdrawing groups (e.g., trifluoromethyl ) to improve metabolic stability.
  • Bioisosteric Replacement : Replace methanamine with sulfonamide groups (e.g., N-(1H-pyrrolo[2,3-b]pyridin-4-yl)sulfonamides) to enhance target selectivity .
  • Evaluation : Use in vitro assays (e.g., IC50 measurements against NOX2 ) and molecular docking to assess binding modes .

Q. How do researchers resolve contradictions in activity data across different biological assays?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., cell permeability vs. in vitro binding). Strategies include:

  • Comparative SAR Analysis : Test derivatives with varied substituents (e.g., 4-methoxy vs. 4-ethoxy groups ) to isolate structural drivers of activity.
  • Orthogonal Assays : Validate hits using thermal shift assays (for target engagement) and cellular viability screens .

Q. What experimental approaches are used to study the compound's stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic/basic conditions, heat, and light, followed by HPLC monitoring .
  • Microsomal Stability Assays : Incubate with liver microsomes to predict metabolic clearance .
  • Storage Recommendations : Store as a hydrochloride salt at −20°C in anhydrous DMSO to prevent decomposition .

Q. How can computational modeling aid in understanding the compound's interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Model binding to kinases (e.g., MST1) using crystal structures (PDB: 8PAV) to identify critical hydrogen bonds and hydrophobic contacts .
  • ADMET Prediction : Tools like ACD/Labs Percepta assess solubility and toxicity risks early in optimization .

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